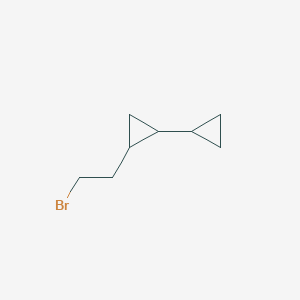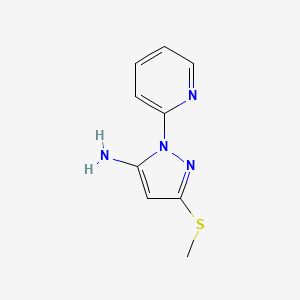
1-Azido-2-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9N3O It is characterized by the presence of an azido group (-N3) attached to a benzene ring, along with a methoxymethyl group (-CH2OCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(methoxymethyl)benzyl chloride with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired azide compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of azide synthesis can be applied. Industrial production would likely involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 2-(Methoxymethyl)aniline.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
1-Azido-2-(methoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-2-(methoxymethyl)benzene primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas (N2) in the process . These reactions are facilitated by the electron-withdrawing nature of the azido group, which makes it a good leaving group in substitution reactions .
Comparison with Similar Compounds
1-Azido-2-methylbenzene: Similar structure but lacks the methoxymethyl group.
1-Azido-4-methoxybenzene: Contains a methoxy group instead of a methoxymethyl group.
1-Azido-2-(chloromethyl)benzene: Contains a chloromethyl group instead of a methoxymethyl group.
Uniqueness: 1-Azido-2-(methoxymethyl)benzene is unique due to the presence of both the azido and methoxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. The methoxymethyl group can act as a protecting group for the benzyl position, allowing for selective reactions at the azido group .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-azido-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H9N3O/c1-12-6-7-4-2-3-5-8(7)10-11-9/h2-5H,6H2,1H3 |
InChI Key |
YYDIYRVKWRUQAD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)


![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)


![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)

![[1-(Cyclopentyloxy)cyclohexyl]methanamine](/img/structure/B12315300.png)

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
